2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE 2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 36376-49-5
VCID: VC5454254
InChI: InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H
SMILES: CC(CC1=CN=CN1)N.Cl.Cl
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09

2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE

CAS No.: 36376-49-5

Cat. No.: VC5454254

Molecular Formula: C6H13Cl2N3

Molecular Weight: 198.09

* For research use only. Not for human or veterinary use.

2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE - 36376-49-5

Specification

CAS No. 36376-49-5
Molecular Formula C6H13Cl2N3
Molecular Weight 198.09
IUPAC Name 1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride
Standard InChI InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H
Standard InChI Key IZHCNQFUWDFPCW-UHFFFAOYSA-N
SMILES CC(CC1=CN=CN1)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Structural Features

2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride is systematically named 1-(1H-imidazol-4-yl)propan-2-amine dihydrochloride . Its structure comprises an imidazole ring substituted at the 4-position with a 2-aminopropyl group, which is further methylated at the α-carbon (Figure 1). The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for pharmaceutical formulation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H11N32HCl\text{C}_6\text{H}_{11}\text{N}_3 \cdot 2\text{HCl}
Molecular Weight198.12 g/mol
Boiling Point182°C (4 Torr)
Density1.094 ± 0.06 g/cm³
pKa14.50 ± 0.10

The imidazole ring’s aromaticity and the amine group’s basicity (pKa14.5\text{pKa} \approx 14.5) contribute to the compound’s interactions with biological targets, particularly histamine receptors .

Synthesis and Manufacturing Approaches

Solvent-Free Optimization

A breakthrough was achieved through solvent-free N-alkylation, as demonstrated by Belwal and Patel . Reacting imidazole with tert-butyl chloroacetate at 80–85°C produced imidazol-1-yl-acetic acid tert-butyl ester with a 92% yield. Subsequent hydrolysis in aqueous HCl yielded the dihydrochloride salt with >95%>95\% purity . This method eliminated toxic solvents, reduced reaction time by 40%, and improved scalability (Table 2).

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Solvent Use
DMF-based alkylation6885High
Solvent-free9295None

Biochemical Pathways and Metabolic Fate

Enzymatic Methylation

Indolethylamine N-methyltransferase (INMT), distinct from HNMT, catalyzes the formation of Nπ-methylhistamine and Nα-methylhistamine metabolites . INMT’s insensitivity to quinacrine inhibition (IC50>500μM\text{IC}_{50} > 500 \, \mu\text{M}) allows concurrent histamine methylation alongside HNMT, complicating metabolic profiling .

Figure 2: Metabolic Pathways of α-Methylhistamine

  • HNMT Pathway: Nτ\text{N}^\tau-methylation → Inactive metabolites.

  • INMT Pathway: Nπ\text{N}^\pi- or Nα\text{N}^\alpha-methylation → Retained receptor affinity.

Analytical Characterization Techniques

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic imidazole proton resonances at δ=7.67.8ppm\delta = 7.6–7.8 \, \text{ppm} (H-2 and H-5) and methylene signals at δ=3.13.3ppm\delta = 3.1–3.3 \, \text{ppm} . Mass spectrometry (ESI-MS) shows a parent ion at m/z=125.17[M+H]+m/z = 125.17 \, [\text{M} + \text{H}]^+, consistent with the free base .

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